(3R,4R,5R)-3-allyl-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
CAS No.:
Cat. No.: VC16013377
Molecular Formula: C13H16ClN5O4
Molecular Weight: 341.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClN5O4 |
|---|---|
| Molecular Weight | 341.75 g/mol |
| IUPAC Name | (3R,4R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-prop-2-enyloxolane-3,4-diol |
| Standard InChI | InChI=1S/C13H16ClN5O4/c1-2-3-13(22)8(21)6(4-20)23-11(13)19-5-16-7-9(14)17-12(15)18-10(7)19/h2,5-6,8,11,20-22H,1,3-4H2,(H2,15,17,18)/t6-,8-,11?,13-/m1/s1 |
| Standard InChI Key | SCDBSUXKSXWETL-USXOJEKESA-N |
| Isomeric SMILES | C=CC[C@]1([C@@H]([C@H](OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O |
| Canonical SMILES | C=CCC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, (3R,4R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-prop-2-enyloxolane-3,4-diol, reflects its intricate stereochemistry. Key features include:
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Purine base: A 2-amino-6-chloro-9H-purine moiety, which differs from natural purines by amino and chloro substituents at positions 2 and 6, respectively .
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Carbocyclic core: A tetrahydrofuran ring (oxolane) with R-configurations at C3, C4, and C5, ensuring chiral specificity .
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Substituents: An allyl group at C3 and a hydroxymethyl group at C5, introducing both hydrophobic and hydrophilic regions.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆ClN₅O₄ | |
| Molecular Weight | 341.75 g/mol | |
| IUPAC Name | (3R,4R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-prop-2-enyloxolane-3,4-diol | |
| InChI Key | SCDBSUXKSXWETL-USXOJEKESA-N | |
| Isomeric SMILES | C=CC[C@]1(C@@HO)O |
Stereochemical Considerations
The (3R,4R,5R) configuration ensures precise three-dimensional orientation, critical for interactions with biological targets. Chirality at these positions may influence binding affinity to enzymes like purine nucleoside phosphorylase (PNP), as seen in related carbocyclic analogs . The allyl group’s spatial arrangement could modulate membrane permeability, while the hydroxymethyl group enhances solubility .
Synthetic Pathways and Challenges
Analytical Characterization
1H- and 13C-NMR, coupled with 2D COSY and HSQC experiments, would confirm regiochemistry and stereochemistry, as applied to structurally related compounds . Mass spectrometry (HRMS) validates molecular formula consistency.
Biological Activity and Mechanistic Insights
Inferred Pharmacological Profile
As a purine nucleoside analog, this compound may interfere with DNA/RNA synthesis or enzymatic processes like those mediated by PNP . Key hypotheses include:
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PNP Inhibition: The carbocyclic core and chloro-amino purine base resemble known PNP substrates, suggesting competitive or noncompetitive inhibition . In analogous 5′-norcarbocyclic nucleosides, hydroxyl groups at C2′ and C3′ were essential for inhibitory activity .
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Antiviral Potential: Chloropurine derivatives often exhibit activity against viral polymerases. For example, 6-chloropurine ribonucleoside analogs inhibit hepatitis C virus replication .
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Cytotoxicity Mitigation: The absence of a 5′-CH2 group (a 5′-nor modification) may reduce phosphorylation and subsequent incorporation into DNA, lowering toxicity compared to natural nucleosides .
Comparative Analysis with Established Analogs
Research Gaps and Future Directions
Priority Investigations
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Enzyme Assays: Screen against PNP, viral polymerases, and kinases to identify primary targets .
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Synthetic Optimization: Improve yield and stereoselectivity using modern catalytic asymmetric methods .
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ADMET Profiling: Assess solubility, metabolic stability, and toxicity in vitro .
Computational Modeling
Molecular docking studies could predict binding modes to PNP’s active site, leveraging crystal structures of bacterial PNPs (e.g., PDB 3PHY) . Free energy calculations (MM-GBSA) may quantify affinity differences between stereoisomers.
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